1-Phenylpropane-1-sulfonamide
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Overview
Description
1-Phenylpropane-1-sulfonamide is an organic compound with the molecular formula C₉H₁₃NO₂S It is characterized by a phenyl group attached to a propane chain, which is further bonded to a sulfonamide group
Mechanism of Action
Target of Action
1-Phenylpropane-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding . This inhibits the synthesis of folic acid, leading to a deficiency of this vital nutrient in bacteria, which in turn inhibits their growth and multiplication .
Biochemical Pathways
The action of this compound affects the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This leads to a decrease in the production of folic acid, which is essential for the synthesis of nucleic acids and the growth and multiplication of bacteria .
Pharmacokinetics
Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and multiplication . By inhibiting the synthesis of folic acid, it prevents the formation of nucleic acids, which are essential for the growth and multiplication of bacteria . This leads to a bacteriostatic effect, where the growth of bacteria is halted, allowing the body’s immune system to eliminate the infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the widespread use of sulfonamides has led to their contamination of the environment, resulting in bacteria in various environmental compartments coming into contact with these compounds . This could potentially lead to the development of resistance among environmental bacteria . Furthermore, factors such as the presence of pus can inhibit the antibacterial action of sulfonamides .
Biochemical Analysis
Biochemical Properties
1-Phenylpropane-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase These activities allow it to play a role in various biochemical reactions
Molecular Mechanism
Sulfonamides typically work by inhibiting the folate synthesis pathway in bacteria . They act by binding to and inhibiting the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid, a vital component for bacterial growth .
Metabolic Pathways
Sulfonamides are known to inhibit the folate synthesis pathway in bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpropane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 1-phenylpropane with sulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired sulfonamide product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For instance, the direct oxidative coupling of thiols and amines has emerged as a useful method for synthesizing sulfonamides in a single step . This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and sulfur trioxide (SO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Reagents such as bromine (Br₂) and iron(III) bromide (FeBr₃) are used for bromination reactions.
Major Products Formed:
Oxidation: Sulfonyl chlorides and sulfonic acids.
Reduction: Primary and secondary amines.
Substitution: Brominated and nitrated derivatives of the phenyl ring.
Scientific Research Applications
1-Phenylpropane-1-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
1-Phenylpropane-1-sulfonamide can be compared with other sulfonamide compounds, such as:
Sulfanilamide: A simpler sulfonamide with a benzene ring directly attached to the sulfonamide group.
N-Phenylsulfonamide: Similar structure but lacks the propane chain.
Toluenesulfonamide: Contains a toluene group instead of a phenyl group.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-phenylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-9(13(10,11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOTYADHFATPGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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